tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate
CAS No.: 860785-94-0
Cat. No.: VC5042420
Molecular Formula: C16H22Cl2N2O2
Molecular Weight: 345.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 860785-94-0 |
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Molecular Formula | C16H22Cl2N2O2 |
Molecular Weight | 345.26 |
IUPAC Name | tert-butyl 4-(2,4-dichloroanilino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3 |
Standard InChI Key | OOWJSIJPXPSSKP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |
Introduction
tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a chemical compound characterized by its complex structure, which includes a tert-butyl group and a tetrahydropyridine ring with a dichloroaniline substituent. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Synthesis of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate
The synthesis of this compound can be achieved through various organic reactions, often involving the coupling of tert-butyl pyridine derivatives with dichloroaniline precursors.
3.1 General Synthetic Route
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Starting Materials:
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Tert-butyl 4-pyridinecarboxylic acid
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2,4-Dichloroaniline
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Reagents and Conditions:
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Coupling reagents (e.g., EDC, DMAP)
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Solvent (e.g., dichloromethane)
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Temperature control to facilitate reaction completion.
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Yield and Purification:
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The product can be purified using column chromatography or recrystallization methods to achieve high purity.
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Biological Activity and Applications
Research indicates that compounds similar to tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate exhibit various biological activities, including:
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Antimicrobial properties: Effective against certain bacterial strains.
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Anticancer activity: Potential for inhibiting tumor growth in specific cancer cell lines.
Safety and Handling
As with many chemical compounds, proper safety protocols should be followed:
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Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats.
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Storage Conditions: Store in a cool, dry place away from light to prevent degradation.
Tables
Property | Value |
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Molecular Formula | C14H18Cl2N2O2 |
IUPAC Name | tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate |
Solubility | Soluble in ethanol and DMSO |
Synthesis Step | Description |
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Step 1 | Combine tert-butyl pyridine derivative with dichloroaniline |
Step 2 | Use coupling reagents under controlled conditions |
Step 3 | Purify product via chromatography |
This detailed overview highlights the significance of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate in chemical research and its potential applications in various fields. Further studies are encouraged to explore its full capabilities and safety profile.
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